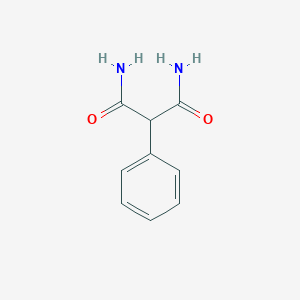

2-Phenylmalonamide

Vue d'ensemble

Description

2-Phenylmalonamide is an organic compound with the molecular formula C₉H₁₀N₂O₂. It is a white crystalline solid that is relatively insoluble in water but soluble in organic solvents. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Phenylmalonamide can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with ammonia in methanol, followed by hydrolysis to yield this compound . Another method involves the reaction of dimethyl phenylmalonate with ammonia in methanol .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures and the use of catalysts to accelerate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenylmalonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: This compound can undergo substitution reactions, particularly at the amide group, to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 206.25 g/mol

- IUPAC Name : 2-Ethyl-2-phenylpropanediamide

The compound features a malonamide structure with ethyl and phenyl substituents, contributing to its biological activity. Its role as a metabolite of the anticonvulsant drug primidone highlights its significance in pharmacological contexts.

Anticonvulsant Activity

EPMA is primarily recognized for its role as a metabolite of primidone, an anticonvulsant medication. It functions as an inhibitor of glutamate dehydrogenase, an enzyme crucial for neurotransmitter metabolism. This inhibition can help modulate glutamate levels in the brain, potentially reducing excitotoxicity associated with seizures.

- Case Study : Clinical studies have shown that higher levels of EPMA in patients treated with primidone correlate with improved seizure control. Patients exhibited varying concentrations of EPMA, which were linked to seizure frequency and severity .

Pharmacokinetic Studies

EPMA plays a vital role in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) of primidone. Researchers measure EPMA levels in blood and urine to understand individual responses to treatment and potential drug interactions.

- Methodology : Gas-liquid chromatography has been employed to quantify EPMA in serum samples from epilepsy patients dosed with primidone, providing insights into its pharmacokinetic profile .

Antioxidant Properties

Recent studies indicate that EPMA exhibits significant antioxidant activity. This property may contribute to its neuroprotective effects, making it a candidate for further research in conditions characterized by oxidative stress.

- DPPH Radical Scavenging Activity : In vitro tests have shown that EPMA has an IC50 value of 45.3 µM, demonstrating its capacity to scavenge free radicals effectively.

Anti-inflammatory Effects

EPMA has been implicated in pathways that modulate inflammatory responses. By influencing cytokine production, it may help alleviate neuroinflammation associated with various neurological disorders.

Synthesis and Analytical Methods

The synthesis of 2-phenylmalonamide typically involves multi-step organic reactions. A common method includes the reaction of ethyl malonate with phenyl isocyanate under controlled conditions:

- Reagents : Ethyl malonate and phenyl isocyanate.

- Process :

- Combine reagents under basic conditions.

- Purify the product through recrystallization.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are utilized to quantify EPMA levels in biological samples, aiding pharmacokinetic studies related to primidone metabolism .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticonvulsant Activity | Inhibits glutamate dehydrogenase; enhances effects of primidone | Higher EPMA levels correlate with improved seizure control |

| Pharmacokinetics | Investigates ADME properties of primidone | Gas-liquid chromatography quantifies EPMA in patient serum |

| Antioxidant Properties | Exhibits radical scavenging activity | IC50 value of 45.3 µM indicates potential for neuroprotective applications |

| Anti-inflammatory Effects | Modulates cytokine production; reduces neuroinflammation | Potential therapeutic implications for neurological disorders |

Mécanisme D'action

The mechanism of action of 2-Phenylmalonamide involves its interaction with specific molecular targets and pathways. In the context of its use as an anticonvulsant, it primarily targets the central nervous system, specifically the gamma-aminobutyric acid (GABA) receptors, to exert its effects . The compound is metabolized in the liver into active metabolites that interact with these receptors to produce anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Ethyl-2-phenylmalonamide: An active metabolite of the anticonvulsant drug primidone.

Phenylethylmalonamide: Another active metabolite of primidone, produced in lower concentrations than phenobarbital.

Uniqueness

2-Phenylmalonamide is unique in its specific structural configuration, which allows it to interact with GABA receptors effectively. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Activité Biologique

2-Phenylmalonamide, a derivative of malonamide, has garnered attention in medicinal chemistry due to its significant biological activities, particularly in the context of neurological pharmacology and potential anticancer applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a phenyl group attached to a malonamide backbone. Its structure contributes to its biological activity, particularly as a metabolite of the anticonvulsant drug primidone, where it plays a role in modulating neurotransmitter activity in the brain .

1. Inhibition of Glutamate Dehydrogenase:

Research indicates that this compound acts as an inhibitor of glutamate dehydrogenase (GDH), an enzyme involved in neurotransmitter metabolism. This inhibition is particularly relevant for conditions such as epilepsy, where modulation of glutamate levels can influence seizure activity . The compound's ability to affect neurotransmitter dynamics positions it as a potential therapeutic agent for neurological disorders.

2. Anticancer Activity:

In recent studies, derivatives of this compound have shown promising anticancer properties. For instance, compounds related to this structure have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, certain analogs have demonstrated enhanced inhibitory effects on cell cycle progression and apoptosis induction in lung cancer cells .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and its derivatives:

-

Study on Anticancer Properties:

A study conducted on compound 12a , a derivative of this compound, illustrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in A549 (lung cancer) and H2228 (lung adenocarcinoma) cell lines. Flow cytometry analysis revealed that treatment with compound 12a resulted in significant cell cycle arrest at the G1 phase and increased apoptotic markers . -

Pharmacokinetic Studies:

The pharmacokinetics of 2-ethyl-2-phenylmalonamide (a related compound) were investigated in patients treated with primidone for seizure control. This study provided insights into how the compound is metabolized and its concentration levels in serum, which are crucial for understanding its therapeutic efficacy .

Summary Table of Biological Activities

| Activity | Mechanism | Implications |

|---|---|---|

| Inhibition of GDH | Modulates glutamate levels | Potential treatment for epilepsy |

| Anticancer effects | Induces apoptosis and cell cycle arrest | Possible therapeutic agent for lung cancer |

| Pharmacokinetics | Monitored in serum during primidone treatment | Helps optimize dosing regimens |

Propriétés

IUPAC Name |

2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUAFUQJBJMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372653 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10255-95-5 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Phenylmalonamide?

A1: this compound (C9H10N2O2) exhibits a structure where the amide groups are rotated out of the C(ONH2)—C(HPh)—C(ONH2) plane by approximately 25–47°. The phenyl ring maintains an almost perpendicular orientation to this plane. []

Q2: How is the crystal structure of this compound stabilized?

A2: The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular N—H⋯O hydrogen bonds. []

Q3: What is the primary metabolic pathway of 2-ethyl-2-phenylmalonamide, a derivative of this compound?

A3: While the provided research doesn't elaborate on the specific metabolic pathway, it highlights that the hydrolysis of a structurally similar compound, Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate (JTT-130), involves an initial hydrolysis of one of the pendant malonate ethyl ester groups. This is followed by decarboxylative fragmentation, leading to the formation of its inactive carboxylic acid metabolite and the release of a potentially electrophilic acrylate species. []

Q4: How do different antiepileptic drugs affect the serum levels of 2-ethyl-2-phenylmalonamide in patients treated with primidone?

A4: Research indicates that while the dose of primidone is a key factor, the serum levels of 2-ethyl-2-phenylmalonamide, a metabolite of primidone, are also influenced by the serum levels of other concurrently administered antiepileptic drugs. Specifically, phenobarbital exhibits a significant influence on the serum level of 2-ethyl-2-phenylmalonamide. [, ]

Q5: How do structural modifications of phenobarbital, particularly around the ethyl/phenyl substitution, impact its ability to induce hepatic cytochrome P450 2B?

A5: Studies in rats demonstrated that modifications to the heterocyclic ring of phenobarbital, while maintaining the ethyl/phenyl substitution, resulted in varying degrees of induction of hepatic cytochrome P450 2B protein and its associated catalytic activities. Phenobarbital and 5-ethyl-5-phenylhydantoin showed maximal induction, while modifications leading to primidone, 2-ethyl-2-phenylsuccinimide, and glutethimide resulted in lower induction levels. Further modifications resulting in ring-opened and decarboxylated analogs led to even weaker induction. []

Q6: Can 2-ethyl-2-phenylmalonamide be used as a biomarker for mental health conditions in patients with Inflammatory Bowel Disease (IBD)?

A6: Research suggests that 2-ethyl-2-phenylmalonamide is one of several urinary metabolites that exhibit altered levels in IBD patients with anxiety and depression compared to those without these mental health conditions. This difference in metabolic profiles indicates potential for 2-ethyl-2-phenylmalonamide and other identified metabolites to serve as biomarkers for predicting the presence of anxiety and depression in individuals with IBD. []

Q7: What analytical techniques are typically employed for the analysis of 2-ethyl-2-phenylmalonamide in serum?

A7: Gas-liquid chromatography, coupled with an extraction process using chloroform under basic conditions, has been successfully utilized for the determination of 2-ethyl-2-phenylmalonamide in the serum of epilepsy patients undergoing primidone treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.